1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one
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Overview
Description
1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one is an organic compound with a complex structure that includes a phenyl group, a cyclopentene ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Butenone Moiety: The butenone moiety can be formed through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-buten-1-one: Lacks the cyclopentene ring, making it less complex.
4-Phenyl-2-butanone: Similar structure but with different functional groups.
2-Phenyl-3-buten-2-one: Different positioning of the double bond and functional groups.
Uniqueness
1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one is unique due to its combination of a phenyl group, a cyclopentene ring, and a butenone moiety
Properties
CAS No. |
85187-14-0 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(E)-1-phenyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H22O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-9,11-12,16H,10,13H2,1-3H3/b11-7+ |
InChI Key |
RYRMZVXRCMBVTD-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)C/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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